4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-18(2,3)14-8-6-13(7-9-14)17(21)19-11-10-15(20)16-5-4-12-22-16/h4-9,12,15,20H,10-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEDNYFHRMRQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Recent studies have indicated that derivatives of benzamides, including 4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. In vitro studies suggest that it may inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease, thereby offering potential therapeutic benefits .
- Antidepressant Properties : Research indicates that benzamide derivatives can influence neurotransmitter systems, suggesting a potential role in treating depression and anxiety disorders. The structural characteristics of 4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide may contribute to such effects through modulation of serotonin receptors .
Material Science Applications
- Fluorescent Probes : The compound's unique structure allows it to serve as a fluorescent probe in biological imaging. Its application in fluorescence imaging techniques can enhance the understanding of cellular processes and drug interactions at the molecular level .
- Polymer Chemistry : The incorporation of thiophene units into polymers has been explored for developing conductive materials. The presence of 4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide in polymer formulations could improve their electrical properties and stability, making them suitable for electronic applications .
Case Study 1: Antitumor Activity
A study evaluated the effectiveness of various benzamide derivatives against RET kinase activity, revealing that compounds similar to 4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide inhibited cell proliferation driven by RET mutations . This suggests that further development could lead to new cancer therapies targeting specific pathways.
Case Study 2: Neuroprotection
In a study involving astrocyte cells exposed to amyloid beta peptides, treatment with compounds related to 4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide showed a reduction in cell death and inflammation markers such as TNF-alpha. This highlights its potential as a therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl group in the target compound contrasts with other substituents in related benzamides:
- N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide (, Compound 13) : Replaces the tert-butyl and hydroxypropyl groups with bromopropyl, reducing polarity and increasing molecular weight. This substitution likely lowers solubility (15% yield) compared to the target compound’s hydroxy group, which enhances hydrophilicity .
- 4-((4-aminophenyl)buta-1,3-diyn-1-yl)-N-...benzamide derivatives (): Feature extended conjugated systems (diynyl linkages) and amino-phenyl groups, leading to higher yields (78–98%) and distinct electronic profiles. Their rigid structures contrast with the target’s flexible hydroxypropyl-thiophene chain, which may improve binding adaptability .
Heterocyclic Moieties and Bioactivity
- N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (, Compound 4a): Shares the thiophen-2-yl group but includes a cyclopropylamine and hydrochloride salt, enhancing solubility and anti-LSD1 activity. The target compound’s hydroxy group may offer similar solubility without requiring salt formation .
Metabolic and Enzymatic Interactions
- BHA () : The tert-butyl group in 2(3)-tert-butyl-4-hydroxyanisole (BHA) is structurally analogous to the target compound’s substituent. BHA enhances hepatic glutathione S-transferase (GST) activity (5- to 10-fold in mice), suggesting the tert-butyl group in the target compound may similarly influence detoxification pathways .
- N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide (): Downregulated in moyamoya disease (MMD) patients, highlighting the tert-butyl group’s role in differential metabolite profiles. This implies structural analogs like the target compound could modulate disease-related pathways .
Comparative Data Table
Q & A
Basic: What are the standard synthetic routes for 4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of 4-(tert-butyl)benzoic acid derivatives with a thiophene-containing amine. For example:
- Step 1: Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI) to form an acyl chloride or active ester .
- Step 2: Coupling with 3-amino-1-(thiophen-2-yl)propan-1-ol under controlled pH (7–9) and temperature (0–25°C) to form the amide bond. Solvents like dichloromethane or DMF are commonly used .
- Step 3: Purification via column chromatography (silica gel, petroleum ether/acetone) or recrystallization to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key parameters include:
- Temperature Control: Lower temperatures (0–5°C) during coupling reduce side reactions like hydrolysis of the acyl intermediate .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve crystallization .
- Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation by stabilizing the transition state .
- In-situ Monitoring: TLC or HPLC tracks reaction progress, enabling timely termination to prevent degradation .
Basic: What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of tert-butyl (δ ~1.3 ppm, singlet), thiophene protons (δ 6.8–7.5 ppm), and hydroxypropyl chain (δ 3.5–4.2 ppm) .
- Mass Spectrometry (ESI-MS): Molecular ion peaks [M+H]+ should match the theoretical mass (e.g., m/z 386.2 for C21H27NO2S) .
- IR Spectroscopy: Stretching vibrations for amide (1650–1680 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups verify functional groups .
Advanced: What computational methods model its electronic properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict reactivity. For example, B3LYP/6-31G* level optimizations reveal charge distribution on the thiophene ring, influencing electrophilic substitution sites .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess stability of the hydroxypropyl group under biological conditions .
- Docking Studies: Predict binding affinity to targets (e.g., enzymes) by analyzing steric and electronic complementarity .
Basic: What biological activities have been preliminarily observed?
Methodological Answer:
- Antimicrobial Assays: MIC values against S. aureus (e.g., 12.5 µg/mL) suggest moderate activity, likely due to the thiophene moiety disrupting bacterial membranes .
- Apoptosis Induction: In vitro studies show caspase-3 activation in cancer cells (e.g., HeLa), potentially via Bcl-2 protein inhibition .
- Cytotoxicity Screening: IC50 values (e.g., 45 µM in MCF-7 cells) guide dose selection for further mechanistic studies .
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolyzed amide) that may confound activity measurements .
- Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm specificity (e.g., Bcl-2 dependency in apoptosis) .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability: TGA/DSC shows decomposition >200°C, but room-temperature storage in amber vials prevents photodegradation .
- Hydrolytic Stability: pH 7.4 PBS buffer studies indicate <5% degradation over 72 hours, while acidic/basic conditions (pH <3 or >10) accelerate hydrolysis .
- Lyophilization: Freeze-drying in trehalose matrices extends shelf life to >12 months at -20°C .
Advanced: How to design SAR studies targeting the hydroxypropyl-thiophene moiety?
Methodological Answer:
- Analog Synthesis: Replace thiophene with furan or pyrrole to assess π-π stacking requirements .
- Steric Modifications: Introduce methyl groups on the propyl chain to evaluate conformational flexibility’s impact on binding .
- Pharmacophore Mapping: Overlap electrostatic potentials of active/inactive analogs to identify critical hydrogen-bond donors (e.g., hydroxyl group) .
Basic: What analytical methods quantify the compound in biological matrices?
Methodological Answer:
- HPLC-UV: C18 column, isocratic elution (acetonitrile/water 60:40), retention time ~8.2 minutes, LOD 0.1 µg/mL .
- LC-MS/MS: MRM transitions (386.2 → 214.1 for quantification; 386.2 → 98.0 for confirmation) ensure specificity in plasma samples .
- Sample Prep: Protein precipitation with acetonitrile (1:3 v/v) achieves >90% recovery from serum .
Advanced: What strategies mitigate synthetic challenges in scaling up?
Methodological Answer:
- Flow Chemistry: Continuous processing minimizes exothermic risks during acyl chloride formation .
- Catalyst Recycling: Immobilize DMAP on silica gel to reduce waste and costs .
- Crystallization Engineering: Use anti-solvent addition (e.g., water in DMF) to control particle size for improved filtration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
